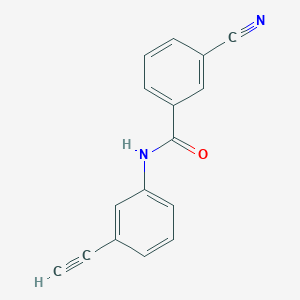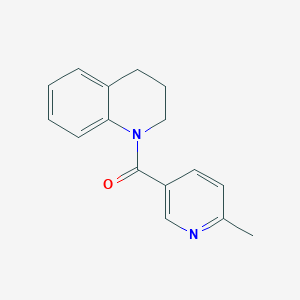
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide, commonly known as 'Metformin,' is a widely used oral medication for the treatment of type 2 diabetes. It is a member of the biguanide class of antidiabetic drugs, which work by reducing glucose production in the liver and improving insulin sensitivity in the body. Metformin has been used for over 60 years and is considered one of the most effective and safe treatments for type 2 diabetes.
作用机制
Metformin works by activating the AMP-activated protein kinase (AMPK) pathway in the body. This pathway regulates energy metabolism and glucose uptake in cells, leading to a reduction in glucose production in the liver and an increase in insulin sensitivity in the body. Metformin also inhibits mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels, which in turn activates the AMPK pathway.
Biochemical and Physiological Effects
Metformin has several biochemical and physiological effects in the body. It reduces glucose production in the liver, increases glucose uptake in muscle cells, and improves insulin sensitivity in the body. It also has anti-inflammatory and antioxidant effects, which may contribute to its potential benefits in aging and neurodegenerative diseases. Metformin has been shown to have a positive effect on lipid metabolism, reducing LDL cholesterol levels and increasing HDL cholesterol levels.
实验室实验的优点和局限性
Metformin has several advantages for lab experiments. It is a well-studied and established drug, with a known mechanism of action and safety profile. It is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in some experimental settings. It can also have off-target effects, which may complicate interpretation of results.
未来方向
There are several future directions for research on Metformin. One area of interest is its potential use in cancer prevention and treatment. Studies have shown that Metformin can inhibit cancer cell growth and improve the efficacy of chemotherapy, but more research is needed to determine the optimal dosing and timing of treatment. Another area of interest is its potential use in aging and neurodegenerative diseases. Studies have shown that Metformin has anti-inflammatory and antioxidant effects, which may contribute to its potential benefits in these areas. However, more research is needed to determine the optimal dosing and timing of treatment in these populations. Finally, there is interest in developing new formulations of Metformin that can improve its pharmacokinetics and bioavailability, potentially leading to improved efficacy and reduced side effects.
合成方法
Metformin is synthesized by the reaction of dimethylamine hydrochloride with 1-cyanoguanidine in the presence of sodium hydroxide. The resulting product is then reacted with 4-methylcyclohexanone to produce Metformin hydrochloride. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
科学研究应用
Metformin has been extensively studied for its antidiabetic properties, but recent research has also explored its potential therapeutic effects in other areas, such as cancer, aging, and neurodegenerative diseases. Studies have shown that Metformin can inhibit cancer cell growth and improve the efficacy of chemotherapy. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential benefits in aging and neurodegenerative diseases.
属性
IUPAC Name |
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-9-2-4-10(5-3-9)13-11(15)8-14-6-7-17-12(14)16/h9-10H,2-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTGDWFHUDQNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)
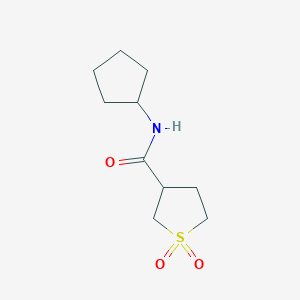
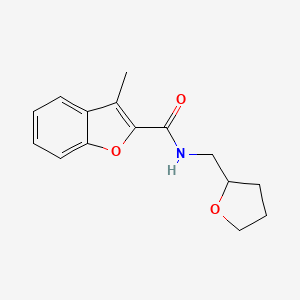
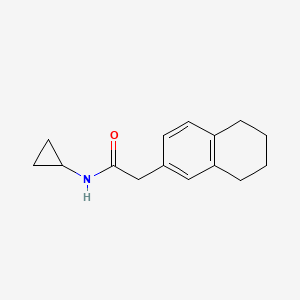
![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)
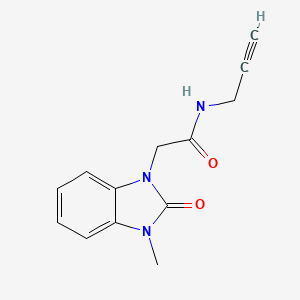
![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)
![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)
